molecular formula C13H25NO5 B2431991 (S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate CAS No. 96637-65-9

(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate

Cat. No.: B2431991
CAS No.: 96637-65-9
M. Wt: 275.345
InChI Key: BVZNGDRSVMZTHF-VIFPVBQESA-N
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Description

(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides. The presence of the Boc group makes it a valuable intermediate in various chemical reactions.

Scientific Research Applications

(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate has several applications in scientific research:

Mechanism of Action

Target of Action

It is known that this compound is a derivative of aspartic acid , which plays a crucial role in the biosynthesis of proteins and certain amino acids.

Mode of Action

It’s worth noting that the tert-butyloxycarbonyl (boc) group is often used in organic synthesis to protect amino groups, preventing unwanted reactions . This suggests that the compound may interact with its targets by releasing the protected amino group under specific conditions, thereby initiating further biochemical reactions.

Biochemical Pathways

The compound is likely involved in the synthesis of dipeptides, as suggested by its use in dipeptide synthesis . The Boc group protects the amino group during the synthesis, preventing unwanted side reactions. Once the synthesis is complete, the Boc group can be removed to yield the final product.

Pharmacokinetics

The compound’s solubility in various solvents such as dmso, acetonitrile, methanol, and dmf suggests that it may have good bioavailability.

Result of Action

Given its role in dipeptide synthesis , it can be inferred that the compound may contribute to protein synthesis and other related biochemical processes.

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactive groups can influence the action, efficacy, and stability of (S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate. For instance, the compound is miscible in certain solvents at room temperature , suggesting that its reactivity and stability may be influenced by the solvent environment.

Safety and Hazards

As with all chemicals, care should be taken when using “(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate” for organic synthesis due to its multiple reactive groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate typically involves the esterification of (S)-3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoic acid. This reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.

    Deprotection: Commonly performed using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Hydrolysis: Yields (S)-3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoic acid.

    Deprotection: Produces (S)-Methyl 3-amino-2-(tert-butoxycarbonylamino)propanoate.

    Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 3-tert-butoxy-2-amino-propanoate: Lacks the Boc protecting group, making it more reactive.

    (S)-Methyl 3-tert-butoxy-2-(benzyloxycarbonylamino)propanoate: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

    (S)-Methyl 3-tert-butoxy-2-(acetylamino)propanoate: Features an acetyl protecting group.

Uniqueness

(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate is unique due to the presence of the Boc protecting group, which offers stability under basic conditions and can be easily removed under acidic conditions. This makes it a versatile intermediate in organic synthesis, particularly in the preparation of peptides and amino acids .

Properties

IUPAC Name

methyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(10(15)17-7)14-11(16)19-13(4,5)6/h9H,8H2,1-7H3,(H,14,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZNGDRSVMZTHF-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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